N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-16-11-10-14-9-6-12-20(17(14)13-16)18(21)15-7-4-3-5-8-15/h3-5,7-8,10-11,13,19H,2,6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZMLVIPXNIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Nitro-1,2,3,4-Tetrahydroquinoline
The preparation begins with nitration of 1,2,3,4-tetrahydroquinoline using fuming nitric acid in sulfuric acid at 0–5°C. This regioselectively installs a nitro group at position 7, yielding 7-nitro-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid (mp 89–91°C).
Table 1: Nitration Reaction Conditions
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃/H₂SO₄ (1:3) |
| Temperature | 0–5°C |
| Reaction time | 4 h |
| Yield | 85% |
N1-Benzoylation of 7-Nitro-1,2,3,4-Tetrahydroquinoline
Benzoylation employs benzoyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as HCl scavenger. The reaction proceeds at room temperature for 6 h, affording 1-benzoyl-7-nitro-1,2,3,4-tetrahydroquinoline as a white powder (mp 132–134°C).
Key considerations :
Reduction of 7-Nitro Group to Amine
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to amine at 25°C over 12 h. Alternatively, Zn/NH₄Cl in aqueous THF provides comparable yields (88–92%). The product, 7-amino-1-benzoyl-1,2,3,4-tetrahydroquinoline, exhibits characteristic NH₂ stretches at 3350–3450 cm⁻¹ in IR.
Table 2: Reduction Methods Comparison
| Method | Conditions | Yield |
|---|---|---|
| Catalytic H₂ | EtOH, 25°C | 90% |
| Zn/NH₄Cl | THF/H₂O, 70°C | 88% |
Sulfonylation of 7-Amino Group with Ethanesulfonyl Chloride
The final step couples ethanesulfonyl chloride (1.1 equiv) with the amine using DIPEA (2.0 equiv) in THF at 0°C→25°C. After 3 h, the reaction mixture is quenched with ice-water, extracting the product into ethyl acetate. Recrystallization from methanol yields colorless crystals (mp 158–160°C).
Mechanistic insight :
DIPEA deprotonates the amine, enhancing nucleophilicity for attack on the sulfonyl chloride’s electrophilic sulfur. The transient sulfonic acid intermediate rapidly loses HCl, forming the stable sulfonamide.
Reaction Conditions and Mechanistic Insights
Solvent Effects on Sulfonylation
Polar aprotic solvents (THF, DCM) optimize sulfonylation efficiency by stabilizing ionic intermediates. Protic solvents like methanol decrease yields (≤65%) due to competitive solvolysis.
Table 3: Solvent Screening for Sulfonylation
| Solvent | Yield | Reaction Time |
|---|---|---|
| THF | 92% | 3 h |
| DCM | 89% | 4 h |
| MeOH | 63% | 6 h |
Base Optimization
DIPEA outperforms pyridine and triethylamine in sulfonylation due to its superior HCl scavenging capacity and steric bulk, which minimizes over-sulfonylation.
Purification and Characterization Techniques
Chromatographic Purification
Silica gel chromatography (100–200 mesh) with gradient elution (hexane → ethyl acetate) isolates intermediates. Final product purity ≥99% is confirmed by HPLC (C18 column, acetonitrile:water 70:30).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, benzoyl), 7.45–7.32 (m, 5H, aromatic), 3.11 (s, 2H, SO₂CH₂).
Yield Optimization and Scalability Considerations
Batch scaling to 1 kg maintains 85–88% yield through:
-
Precise temperature control (±2°C) during nitration.
-
Automated pH adjustment in reduction steps.
-
Continuous flow sulfonylation reactors minimizing byproducts.
Comparative Analysis of Alternative Synthetic Approaches
Direct vs. Indirect Sulfonylation :
While the direct method (this work) achieves 92% yield, indirect routes using sodium carboxylate intermediates show comparable efficiency (89%) but require additional steps.
Challenges in Synthesis and Troubleshooting
Nitro Group Over-reduction
Excessive hydrogenation time converts tetrahydroquinoline to decahydroquinoline. Monitoring by TLC (Rf 0.3 in ethyl acetate) prevents over-reduction.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced forms of the benzoyl or sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism positions N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide as a potential lead compound in developing novel antibiotics. Preliminary studies have shown promising results against various bacterial strains.
Anti-inflammatory and Analgesic Properties
The structural components of this compound suggest potential anti-inflammatory and analgesic activities. Investigations into its interaction with inflammatory pathways could reveal therapeutic applications for conditions such as arthritis and chronic pain.
Cancer Research
Compounds with tetrahydroquinoline frameworks have been noted for their anticancer properties. The unique structure of this compound may allow for further modifications to enhance efficacy against cancer cells. Studies are ongoing to evaluate its effectiveness in inhibiting tumor growth and metastasis.
Biological Research Applications
Biochemical Probes
this compound serves as a useful tool in biochemical assays to study enzyme mechanisms and protein interactions. Its ability to bind selectively to certain proteins can aid in understanding cellular processes and developing targeted therapies.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such computational approaches can provide insights into the molecular interactions at play and guide further experimental designs.
Synthesis and Production Methods
The synthesis of this compound can be achieved through several methods:
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physical Properties of Selected Analogs
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns in sulfonamide derivatives influence crystal packing and stability. The benzoyl group in the target compound may form π-π interactions, while the sulfonamide participates in N–H···O hydrogen bonds, as observed in related structures . In contrast, oxo-substituted analogs (e.g., Compound 23) exhibit stronger intermolecular hydrogen bonds, contributing to higher melting points (>300°C) .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and more.
Compound Structure and Characteristics
The compound features a tetrahydroquinoline core with a sulfonamide group and a benzoyl moiety. This unique structural arrangement is believed to contribute to its diverse pharmacological properties. The sulfonamide component is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, which is critical for bacterial growth and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide moiety enhances its ability to act against various bacterial strains. For instance:
- Inhibition Mechanism : The compound's mechanism of action may involve competitive inhibition of the enzyme dihydropteroate synthase, leading to the disruption of folate synthesis in bacteria.
- Comparative Efficacy : Preliminary studies suggest that this compound may outperform traditional antibiotics in certain contexts, particularly against resistant bacterial strains .
Anticancer Properties
The tetrahydroquinoline framework is associated with various anticancer activities. Some findings include:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Case Studies : A study highlighted that specific derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, indicating potential for development into cancer therapeutics .
Anti-inflammatory and Analgesic Effects
The structural components of this compound also suggest possible anti-inflammatory and analgesic activities:
- Mechanism of Action : These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
- Research Findings : Animal models have shown that administration of this compound leads to significant reductions in inflammation markers and pain responses .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves:
Tetrahydroquinoline Core Formation : A Pictet-Spengler reaction between an aromatic amine and benzaldehyde derivatives under acidic conditions to form the tetrahydroquinoline scaffold .
Benzoylation : Acylation of the tetrahydroquinoline nitrogen using benzoyl chloride in the presence of a base (e.g., pyridine) .
Sulfonamide Introduction : Reaction of the 7-amino group with ethanesulfonyl chloride in anhydrous dichloromethane (DCM) .
Purification :
- Intermediate triflates (e.g., trifluoromethanesulfonate derivatives) are purified via flash chromatography (hexanes/EtOAc gradients) .
- Final sulfonamide products are recrystallized from ethanol/water mixtures or isolated via reverse-phase HPLC for high purity (>98%) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Identification : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid dust inhalation .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous release .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide formation?
Methodological Answer:
- Condition Screening : Use polar aprotic solvents (e.g., DMF) with catalytic DMAP to enhance nucleophilicity of the amine .
- Stoichiometry : Employ a 1.2:1 molar ratio of ethanesulfonyl chloride to the amine to minimize side reactions .
- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride .
- Work-Up : Extract unreacted reagents with cold 1M HCl, followed by brine washes to remove traces .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC (≥95% purity threshold) to rule out impurities .
- Step 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments and confirm regiochemistry .
- Step 4 : Re-examine synthetic steps for potential side products (e.g., over-benzoylation) and repeat key reactions .
Q. How can computational methods predict biological activity or stability of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2) based on sulfonamide pharmacophores .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
- Degradation Pathways : DFT calculations (Gaussian 09) simulate hydrolytic stability of the sulfonamide group under acidic/basic conditions .
Q. What strategies are recommended for designing in vitro biological assays for this compound?
Methodological Answer:
- Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or inflammatory mediators (e.g., LFA-1/ICAM-1) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using DMSO controls (<0.1% final concentration) .
- Validation : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and measure IC₅₀ values via nonlinear regression .
Q. How can analytical methods (e.g., HPLC) be validated for this compound?
Methodological Answer:
- Column Selection : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases of acetonitrile/0.1% formic acid (70:30) .
- Calibration Curves : Prepare standards (0.1–100 µg/mL) and assess linearity (R² > 0.99) .
- Precision/Accuracy : Perform intraday/interday replicates (RSD < 2%) and spike recovery tests (95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
